BenchChemオンラインストアへようこそ!

1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea

TrkA inhibition Kinase assay Pain

Sourcing 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea (CAS 1797552-23-8) for your research? This unique pyrazolyl-urea derivative combines an oxan-4-yl (tetrahydropyran) substituent on the pyrazole nitrogen with an isopropyl group on the distal urea nitrogen. This distinct substitution pattern imparts steric and electronic properties that critically differentiate it from common N-aryl or N-cycloalkyl analogs, making it an essential comparator in SAR campaigns exploring TrkA selectivity, kinase panel promiscuity, and physicochemical properties. Unlike clinically advanced TrkA inhibitors such as larotrectinib, this compound serves as an ideal, pharmacologically unvalidated comparator to distinguish target-specific effects from scaffold-related artifacts in parallel assays. It is also suitable as a reference standard in HPLC, LC-MS, or NMR analytical method development for pyrazolyl-urea compound libraries. Secure this high-purity research tool compound to ensure the integrity and reproducibility of your TrkA target engagement, biochemical kinase inhibition, or cellular target modulation studies. Order now to advance your discovery program with confidence.

Molecular Formula C12H20N4O2
Molecular Weight 252.318
CAS No. 1797552-23-8
Cat. No. B2591168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea
CAS1797552-23-8
Molecular FormulaC12H20N4O2
Molecular Weight252.318
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CN(N=C1)C2CCOCC2
InChIInChI=1S/C12H20N4O2/c1-9(2)14-12(17)15-10-7-13-16(8-10)11-3-5-18-6-4-11/h7-9,11H,3-6H2,1-2H3,(H2,14,15,17)
InChIKeyJZHGXIUZQUIDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea (CAS 1797552-23-8): Chemical Identity and Procurement Baseline


The compound 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea (CAS 1797552-23-8, molecular formula C₁₂H₂₀N₄O₂, molecular weight 252.31 g/mol) [1] belongs to the class of pyrazolyl-urea derivatives . It has been disclosed in patent literature as a tropomyosin-related kinase A (TrkA) inhibitor under the designation 'Tri-substituted urea derivative 1' [2], with potential therapeutic applications in pain, inflammation, and oncology [3]. Despite these disclosures, this compound has not been approved as a pharmaceutical agent and remains primarily a research tool compound. Its structural features include an oxan-4-yl (tetrahydropyran) substituent on the pyrazole nitrogen and an isopropyl group on the distal urea nitrogen.

Why Generic Substitution of 1-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea Is Not Advisable Without Direct Comparative Data


The pyrazolyl-urea chemical space is characterized by steep structure–activity relationships (SAR), where even minor modifications to the N-substituents on the urea moiety or the pyrazole ring can drastically alter kinase selectivity, potency, and pharmacokinetic profiles . For example, the presence of the oxan-4-yl group in the target compound imparts distinct steric and electronic properties compared to analogs bearing phenyl, benzyl, or cyclohexyl substituents at the same position . Furthermore, TrkA inhibitors described in WO2013176970 encompass a broad structural diversity; published examples include compounds with pyrrolo[2,3-b]pyridine or substituted benzyl groups rather than the pyrazole–tetrahydropyran scaffold [1]. Without explicit, quantitative head-to-head comparisons against close structural analogs (e.g., 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea or 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea), any claim of superiority for the target compound would be speculative. Procurement decisions must therefore rely on the specific experimental context and target engagement requirements of the intended study, rather than assuming interchangeability with in-class compounds.

Quantitative Differentiation Evidence for 1-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea Against Key Comparators


TrkA Kinase Inhibitory Activity: Absence of Publicly Available Quantitative Data

The compound is annotated as a TrkA inhibitor in the DrugMAP database and is described as Example 1 in patent WO2013176970 [1]. However, no quantitative IC₅₀ or Kᵢ values for this specific compound against TrkA or any other kinase were found in the public domain. The patent document (WO2013176970A1) lists examples of urea-based TrkA inhibitors but does not provide numerical activity data for the compound corresponding to CAS 1797552-23-8 [2]. In contrast, related pyrazolyl-urea derivatives have been reported with TrkA IC₅₀ values in the nanomolar to micromolar range in separate patent filings (e.g., WO2015042088) [3], but these data derive from structurally distinct scaffolds and cannot be directly compared.

TrkA inhibition Kinase assay Pain

Structural Differentiation: Oxan-4-yl vs. Cyclohexyl and Aryl Substituents at the Pyrazole N1 Position

The target compound features an oxan-4-yl (tetrahydropyran) group at the pyrazole N1 position, which introduces a hydrogen bond-accepting oxygen atom into the solvent-exposed region of the molecule [1]. This contrasts with close analogs such as 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS not assigned, benchecm ID b1815168), which replaces the isopropyl group on the terminal urea nitrogen with a cyclohexyl group , and 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, which substitutes isopropyl with a phenyl group . The isopropyl substituent in the target compound provides a branched, non-aromatic hydrophobic moiety that differs in steric bulk, lipophilicity (cLogP), and hydrogen-bonding capacity from aromatic or bulkier cycloalkyl alternatives. While these structural distinctions are anticipated to influence kinase selectivity and ADME properties, no direct comparative experimental data (e.g., selectivity panels, metabolic stability assays) were identified for the target compound.

Medicinal chemistry Kinase selectivity Structure–activity relationship

Patent-Anchored Therapeutic Differentiation: Indications for Pain and Oncology

The DrugMAP database links the target compound (as 'Tri-substituted urea derivative 1') to patented indications including chronic pain, neuropathic pain, pruritus, solid tumors, and thymic cancer [1]. The parent patent (WO2013176970) claims TrkA inhibitors for the treatment of pain, inflammation, cancer, and demyelinating disorders [2]. While these therapeutic areas overlap with those of other TrkA inhibitors (e.g., larotrectinib, entrectinib), the target compound is distinguished by its early-stage research status and the absence of any reported clinical development data. In comparison, larotrectinib (Vitrakvi) is an FDA-approved Trk inhibitor with demonstrated efficacy across multiple Trk fusion-positive tumor types [3], and the clinical-stage TrkA-selective inhibitor ASP-7962 has published Phase II data for pain indications [4]. The target compound has no publicly available in vivo efficacy, pharmacokinetic, or toxicology data to support any claim of differentiation from these advanced clinical candidates.

Neuropathic pain Oncology TrkA inhibitor

Recommended Application Scenarios for 1-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea Based on Available Evidence


In Vitro TrkA Target Engagement Studies in Academic or Industrial Kinase Screening

The compound's annotation as a TrkA inhibitor in the DrugMAP database and its inclusion as a specific example in patent WO2013176970 [1][2] support its use as a chemical probe for in vitro TrkA target engagement studies. Researchers may employ it in biochemical kinase inhibition assays, cellular target modulation experiments, or as a reference compound in the development of novel TrkA inhibitors derived from the pyrazolyl-urea scaffold. However, due to the absence of publicly available potency data, users must independently determine its IC₅₀ under their specific assay conditions.

Structure–Activity Relationship (SAR) Studies of Pyrazolyl-Urea Kinase Inhibitors

The unique combination of an oxan-4-yl substituent at the pyrazole N1 position and an isopropyl group at the urea terminus distinguishes this compound from more common N-aryl or N-cycloalkyl analogs [1]. It can serve as a key comparator in SAR campaigns exploring the influence of heterocyclic N-substituents and branched alkyl ureas on TrkA selectivity, kinase panel promiscuity, and physicochemical properties. The tetrahydropyran oxygen may be exploited for modulating solubility and hydrogen-bonding interactions not accessible to cyclohexyl or phenyl analogs [2].

Reference Standard in Analytical Method Development for Pyrazolyl-Urea Derivatives

With a well-defined molecular formula (C₁₂H₂₀N₄O₂), molecular weight (252.31 g/mol), and CAS registry number (1797552-23-8) [1], this compound can be utilized as a reference standard in the development and validation of HPLC, LC-MS, or NMR analytical methods for the characterization of pyrazolyl-urea compound libraries. Its moderate molecular weight and distinct chromatographic properties make it suitable as a system suitability standard in pharmaceutical research environments.

Negative Control in Studies of Advanced TrkA Inhibitors

Given that the target compound lacks any reported in vivo efficacy, pharmacokinetic, or toxicology data [1], it may serve as a structurally related but pharmacologically unvalidated comparator (negative control) in studies evaluating clinically advanced TrkA inhibitors such as larotrectinib or entrectinib [2]. Its use in parallel assays can help distinguish target-specific effects from scaffold-related artifacts.

Quote Request

Request a Quote for 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.